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Abstract
GR 159897, also known as saredutant, is a potent and highly selective, non-peptide

competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a

comprehensive technical overview of the cellular targets of GR 159897, detailing its binding

affinity, functional activity, and the downstream signaling pathways it modulates. Detailed

experimental protocols for key assays and a summary of its clinical development for major

depressive disorder are also presented.

Primary Cellular Target: Tachykinin NK2 Receptor
The principal cellular target of GR 159897 is the tachykinin NK2 receptor, a G-protein coupled

receptor (GPCR). GR 159897 exhibits high affinity and selectivity for the NK2 receptor,

effectively blocking the binding of the endogenous agonist, neurokinin A (NKA).

Binding Affinity and Selectivity
GR 159897 demonstrates sub-nanomolar to nanomolar affinity for the human and rat NK2

receptors. Its selectivity for the NK2 receptor over the other tachykinin receptors, NK1 and

NK3, is substantial, indicating a well-defined target profile.
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Parameter Receptor Species Cell/Tissue Value Reference

pKi NK2 Human
CHO Cells

(transfected)
9.5 [1]

pKi NK2 Rat
Colon

Membranes
10.0 [1]

pKi NK1 Human
CHO Cells

(transfected)
5.3 [1]

pKB NK1 Guinea-pig Trachea < 5 [1]

pKi NK3 Guinea-pig
Cerebral

Cortex
< 5 [1]

Table 1: Binding Affinity and Selectivity of GR 159897 for Tachykinin Receptors.

Functional Antagonism
In functional assays, GR 159897 acts as a competitive antagonist, inhibiting the physiological

responses induced by NK2 receptor agonists. A key model for assessing this activity is the

guinea-pig trachea contraction assay, where NK2 receptor activation leads to smooth muscle

contraction.

Parameter Assay Agonist Tissue Value Reference

pA2
Contraction

Assay
GR64349

Guinea-pig

Trachea
8.7 [1]

Table 2: Functional Antagonist Potency of GR 159897.

Downstream Signaling Pathways of the NK2
Receptor
The tachykinin NK2 receptor primarily couples to the Gαq/11 family of G-proteins. Antagonism

of this receptor by GR 159897 inhibits the canonical downstream signaling cascade. There is

also evidence suggesting potential coupling to Gαs.
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Upon agonist binding, the NK2 receptor activates Phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)

and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum, leading to various cellular responses, including smooth muscle

contraction. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). Some studies

suggest that the NK2 receptor may also couple to Gαs, leading to the activation of adenylyl

cyclase and an increase in cyclic AMP (cAMP) levels.

Recent findings have also indicated the potential for heterodimerization between NK1 and NK2

receptors, which may influence signaling and receptor trafficking, although the precise

physiological role of this interaction is still under investigation.
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Caption: NK2 Receptor Downstream Signaling Pathway.
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Off-Target Profile
GR 159897 is characterized by its high selectivity for the NK2 receptor. As shown in Table 1, its

affinity for NK1 and NK3 receptors is significantly lower. While comprehensive public data on its

interaction with a broader range of off-target proteins (e.g., other GPCRs, ion channels,

kinases) is not readily available, its clean profile against related tachykinin receptors suggests

a high degree of specificity. For novel compounds, a thorough off-target liability assessment is

a critical step in preclinical development. This is typically achieved by screening the compound

against a panel of known safety-relevant targets. Several commercial services offer such

profiling.

Clinical Development of Saredutant (GR 159897)
Saredutant, the clinical development name for GR 159897, has been investigated for the

treatment of major depressive disorder (MDD) and anxiety.

Study Identifier Indication Phase Status Intervention

NCT00250601

Major

Depressive

Disorder

Phase 3 -

Saredutant

100mg vs.

Placebo and

Paroxetine

NCT00629551

Major

Depressive

Disorder

Phase 3 -

Saredutant

(30mg or 100mg)

in combination

with Paroxetine

Table 3: Summary of Selected Clinical Trials for Saredutant (GR 159897).

Detailed Experimental Protocols
Radioligand Binding Assay for NK2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a

test compound for the NK2 receptor using membranes from cells expressing the receptor.
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Caption: Workflow for Radioligand Binding Assay.

Materials:
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Cell Membranes: Membranes from CHO cells stably transfected with the human NK2

receptor.

Radioligand: [3H]GR100679 (a selective NK2 antagonist radioligand).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.

Test Compound: GR 159897.

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled NK2

antagonist (e.g., SR48968).

Filtration Apparatus: 96-well cell harvester.

Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

Scintillation Fluid.

Procedure:

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the

membranes. Resuspend the membrane pellet in assay buffer and determine the protein

concentration.

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various

concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate for a

defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters

using a cell harvester.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a liquid scintillation counter.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the

Cheng-Prusoff equation.

Guinea-Pig Trachea Contraction Assay
This ex vivo functional assay measures the ability of a test compound to antagonize the

contraction of guinea-pig tracheal smooth muscle induced by an NK2 receptor agonist.
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Caption: Workflow for Guinea-Pig Trachea Contraction Assay.
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Materials:

Animal: Male Dunkin-Hartley guinea-pig.

Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2,

NaHCO3 25, and glucose 11.1.

NK2 Agonist: GR64349 ([Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)).

Test Compound: GR 159897.

Organ Bath System: With isometric force transducers.

Procedure:

Tissue Preparation: Humanely euthanize a guinea-pig and dissect the trachea. Clean the

trachea of connective tissue and cut it into rings.

Mounting: Suspend the tracheal rings in organ baths filled with Krebs-Henseleit solution,

maintained at 37°C and bubbled with 95% O2 / 5% CO2.

Equilibration: Allow the tissues to equilibrate for a set period (e.g., 60 minutes) under a basal

tension (e.g., 1 g).

Antagonist Incubation: Add the test compound (GR 159897) at a specific concentration to the

organ bath and incubate for a defined time (e.g., 30 minutes).

Agonist Stimulation: Generate a cumulative concentration-response curve by adding the

NK2 agonist (GR64349) in a stepwise manner.

Data Recording: Record the isometric tension of the tracheal rings.

Data Analysis: Plot the concentration-response curves for the agonist in the absence and

presence of different concentrations of the antagonist. Perform a Schild analysis to

determine the pA2 value, which represents the negative logarithm of the molar concentration

of the antagonist that produces a two-fold rightward shift in the agonist's concentration-

response curve.
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Conclusion
GR 159897 is a well-characterized, potent, and selective antagonist of the tachykinin NK2

receptor. Its primary mechanism of action is the competitive inhibition of NKA binding, leading

to the blockade of Gq-mediated downstream signaling. Its high selectivity for the NK2 receptor

minimizes the potential for off-target effects at related tachykinin receptors. While clinical trials

for major depressive disorder have been conducted, the outcomes have not led to its market

approval for this indication. The detailed pharmacology and experimental protocols provided in

this guide offer a valuable resource for researchers investigating the role of the NK2 receptor in

health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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